Tirofiban

Overview

Description

Tirofiban is a synthetic, non-peptide inhibitor of the interaction between fibrinogen and the integrin glycoprotein IIb/IIIa on human platelets . It is primarily used as an antiplatelet medication to prevent thrombotic cardiovascular events in patients with acute coronary syndrome . This compound is known for its ability to inhibit platelet aggregation, making it a valuable therapeutic agent in the management of conditions that involve blood clot formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tirofiban involves multiple steps, starting from the reaction of 4-(2-oxoethyl) piperidine-1-carboxylic acid tert-butyl ester with ethoxycarbonyl methylene triphenylphosphine to obtain an intermediate compound . This intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) to yield another intermediate . Subsequent reduction with lithium aluminum hydride produces yet another intermediate . This intermediate is then reacted with 4-methylbenzenesulfonyl chloride, followed by a substitution reaction under alkaline conditions to obtain the final intermediate . The protective group is removed using hydrochloric acid to yield this compound hydrochloride .

Industrial Production Methods

The industrial production of this compound hydrochloride involves similar synthetic routes but is optimized for higher yield, purity, and environmental friendliness . The process ensures minimal waste and avoids the use of hazardous reagents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tirofiban undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can be used to modify the sulfonyl group in this compound.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly involving the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted piperidine compounds.

Scientific Research Applications

Cardiovascular Applications

1.1 Acute Coronary Syndrome Management

Tirofiban is extensively used in patients with acute coronary syndrome (ACS), particularly during the peri-intervention period. A study involving 3,871 ACS patients demonstrated that multi-dose this compound treatment significantly reduced peri-operative complications and improved myocardial perfusion, leading to better outcomes compared to conventional treatments .

1.2 Efficacy in Myocardial Infarction

The On-TIME 2 trial evaluated the pre-hospital initiation of high-dose this compound in patients with ST-segment elevation myocardial infarction (STEMI). Results indicated that early administration improved myocardial reperfusion and reduced the incidence of adverse cardiovascular events .

1.3 Long-term Antiplatelet Therapy

This compound is also investigated for long-term dual antiplatelet therapy following percutaneous coronary intervention (PCI). Studies suggest that extending the duration of therapy may lower the risk of stent thrombosis and non-stent-related ischemic events, although it may increase bleeding risks .

Neurological Applications

2.1 Acute Ischemic Stroke Treatment

Recent trials have explored the use of this compound in acute ischemic stroke patients, particularly those with proximal intracranial large vessel occlusion. A randomized study showed that intravenous this compound could potentially improve disability outcomes without significantly increasing the risk of symptomatic intracranial hemorrhage .

2.2 Neurological Deterioration Prevention

Another study focused on patients with acute noncardioembolic stroke who received intravenous this compound versus oral aspirin. The results indicated that this compound might help prevent early neurological deterioration, emphasizing its potential role in stroke management .

Comparative Efficacy Studies

3.1 Intravenous vs. Intracoronary Administration

Research comparing intravenous and intracoronary administration of this compound has shown that intracoronary bolus injections may lead to better short-term clinical outcomes, including reduced major cardiovascular events and improved left ventricular function post-PCI .

3.2 this compound vs. Placebo in Stroke Patients

In a multicenter trial involving stroke patients, the efficacy of this compound was compared to placebo, revealing no significant difference in disability levels but highlighting safety concerns regarding bleeding risks associated with its use .

Mechanism of Action

Tirofiban exerts its effects by reversibly binding to the glycoprotein IIb/IIIa receptor on platelets . This binding prevents fibrinogen from interacting with the receptor, thereby inhibiting platelet aggregation . The inhibition of platelet aggregation reduces the risk of thrombus formation, making this compound effective in preventing thrombotic cardiovascular events .

Comparison with Similar Compounds

Similar Compounds

Abciximab: A monoclonal antibody that also targets the glycoprotein IIb/IIIa receptor but has a longer half-life and different pharmacokinetics.

Eptifibatide: A cyclic heptapeptide that inhibits the glycoprotein IIb/IIIa receptor with a shorter half-life compared to abciximab.

Uniqueness

Tirofiban is unique due to its small molecular size and rapid onset of action . Unlike abciximab, this compound is a non-peptide compound, which allows for reversible binding and a shorter duration of action . This makes this compound suitable for acute settings where rapid and reversible inhibition of platelet aggregation is required .

Biological Activity

Tirofiban is a potent glycoprotein IIb/IIIa receptor antagonist primarily used in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI). Its biological activity focuses on inhibiting platelet aggregation, thereby reducing thrombus formation and improving clinical outcomes in various cardiovascular conditions. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

This compound selectively inhibits the glycoprotein IIb/IIIa receptor on platelets, which plays a crucial role in platelet aggregation. By blocking this receptor, this compound prevents fibrinogen from binding to platelets, thus reducing platelet aggregation and thrombus formation. This mechanism is particularly beneficial in acute settings where rapid platelet inhibition is required.

Myocardial Infarction

The On-TIME 2 trial investigates the efficacy of high-dose this compound in patients with ST-Elevation Myocardial Infarction (STEMI). In this randomized double-blind study, patients received either a 25 µg/kg bolus of this compound followed by a maintenance infusion or a placebo. The primary endpoint was the extent of residual ST-segment deviation after PCI. Preliminary results indicated that higher doses may be necessary for optimal platelet inhibition compared to previous studies that utilized lower doses .

Stroke Management

In a clinical trial conducted in China involving 948 patients with acute ischemic stroke, intravenous this compound was administered prior to endovascular thrombectomy. The primary outcome measured was disability severity at 90 days using the modified Rankin Scale (mRS). Results showed no significant difference between this compound and placebo groups regarding disability levels; however, the incidence of symptomatic intracranial hemorrhage was slightly higher in the this compound group (9.7% vs. 6.4%) but not statistically significant .

| Study | Population | Intervention | Primary Outcome | Findings |

|---|---|---|---|---|

| Stroke Trial | Patients with large vessel occlusion | This compound vs. placebo | Disability at 90 days | No significant difference in mRS scores |

Comparison with Aspirin

A recent study compared intravenous this compound with oral aspirin in patients with acute noncardioembolic strokes. The results indicated that early neurological deterioration occurred significantly less in the this compound group (4.2% vs. 13.2% for aspirin), demonstrating its potential efficacy in preventing worsening neurological outcomes .

Safety Profile

The safety profile of this compound has been evaluated across various studies, highlighting its association with bleeding events. While some studies report an increase in minor bleeding incidents, major bleeding remains relatively low compared to other antiplatelet therapies.

Long-term Outcomes

Long-term studies indicate that dual antiplatelet therapy (DAPT) including this compound may reduce risks associated with stent thrombosis and ischemic events post-PCI, although prolonged DAPT can increase bleeding risks .

Case Studies

-

Case Study: High-Risk NSTE ACS

- A cohort study involving high-risk Non-ST-Elevation Acute Coronary Syndrome (NSTE ACS) patients demonstrated that this compound administration during the peri-intervention period improved myocardial perfusion and reduced postoperative complications compared to standard therapy.

- Case Study: Early Administration After Thrombolysis

Q & A

Q. What is the pharmacological mechanism of Tirofiban in inhibiting platelet aggregation, and how is this mechanism validated in experimental models?

Basic

this compound is a reversible, short-acting inhibitor of the glycoprotein (GP) IIb/IIIa receptor, which prevents fibrinogen binding and subsequent platelet aggregation. Methodologically, its efficacy is validated through in vitro platelet aggregometry and flow cytometry to quantify receptor occupancy . Preclinical studies often use rat models with induced thrombosis to assess biodistribution and clearance rates, employing high-performance liquid chromatography (HPLC) for serum concentration measurements .

Q. What are the standard dosing protocols for this compound in acute ischemic stroke research, and how are they derived from clinical trial data?

Basic

The recommended regimen includes an intravenous bolus (0.4 mcg/kg/min for 30 minutes) followed by a maintenance infusion (0.1 mcg/kg/min for 12–48 hours), derived from the PRISM-PLUS trial . Researchers must adjust dosing in renal impairment (creatinine clearance <30 mL/min) by halving the infusion rate. Validation of dosing protocols relies on pharmacokinetic studies measuring plasma half-life (~2 hours) and platelet function recovery post-infusion .

Q. How should researchers address contradictions in mortality outcomes between the PRISM and PRISM-PLUS trials?

Advanced

The PRISM trial reported no mortality difference with this compound, while PRISM-PLUS observed increased mortality in the this compound-only arm. To resolve this, researchers must analyze differences in trial design:

- Patient selection : PRISM-PLUS excluded high-risk patients with recent surgery.

- Concomitant therapies : PRISM-PLUS combined this compound with heparin, whereas the discontinued this compound-only arm lacked heparin .

Methodological recommendations include stratified subgroup analyses and meta-regression to control for confounders like anticoagulant use .

Q. What methodologies are employed to assess this compound’s pharmacokinetics in preclinical models, and how are interference factors mitigated?

Advanced

Studies use HPLC with UV detection (λ = 276 nm) to quantify this compound in rat serum. Key steps include:

- Validation : Linearity (1–1000 ng/mL), precision (<5% RSD), and recovery (>95%).

- Interference checks : Heparin and other anticoagulants are chromatographically separated to avoid cross-reactivity .

Biodistribution studies in thrombosis models require timed blood sampling to track clearance rates, complemented by platelet inhibition assays to correlate pharmacokinetics with pharmacodynamics .

Q. How can researchers design trials evaluating this compound in patients with coagulopathies or thrombocytopenia?

Advanced

For populations with thrombocytopenia (<100,000/μL), adaptive trial designs are recommended:

- Safety monitoring : Frequent platelet counts and bleeding risk assessments.

- Dose titration : Start with reduced bolus (0.2 mcg/kg/min) and monitor real-time platelet aggregation.

Evidence from neurointerventional studies supports intra-arterial this compound in coagulopathic patients, emphasizing short-acting infusions (e.g., 5 mg over 10 minutes) to balance efficacy and safety .

Q. What endpoints are prioritized in this compound clinical trials, and how are they statistically powered?

Basic

Primary endpoints include:

- Functional outcomes : Modified Rankin Scale (mRS ≤2 at 90 days) .

- Safety : Symptomatic intracranial hemorrhage (sICH) rates .

Sample size calculations often assume a 10% absolute risk reduction in mRS, requiring ~800 patients (α=0.05, power=80%). Secondary endpoints may integrate composite outcomes (e.g., death/MI/stroke) with Bonferroni corrections for multiplicity .

Q. How should conflicting data on this compound’s intracranial hemorrhage risk be analyzed?

Advanced

Contradictions arise from variable bleeding definitions (e.g., ECASS III vs. SITS-MOST criteria). Researchers should:

- Harmonize definitions : Use the Heidelberg Bleeding Classification.

- Adjust for confounders : Multivariate regression for age, hypertension, and concurrent antiplatelet use.

Meta-analyses (e.g., Al-Salihi et al., 2023) demonstrate that sICH risk with this compound (2.4%) is comparable to placebo when excluding high-dose regimens .

Q. What experimental strategies optimize this compound’s use in combination therapies, such as with argatroban?

Advanced

Sequential therapy (this compound followed by argatroban) in pontine infarction improved 90-day mRS outcomes (78.1% vs. 50.0%) by targeting both platelet aggregation and thrombin activity . Key considerations:

Properties

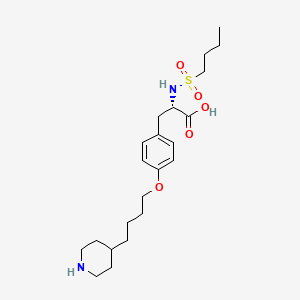

IUPAC Name |

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKMIXFXJJXBQG-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142373-60-2 (hydrochloride) | |

| Record name | Tirofiban [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144494655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20162730 | |

| Record name | Tirofiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tirofiban | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble, 3.17e-03 g/L | |

| Record name | Tirofiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirofiban | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

5.2X10-16 mmHg at 25 °C /Estimated/ | |

| Record name | TIROFIBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tirofiban is a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor, the major platelet surface receptor involved in platelet aggregation. Platelet aggregation inhibition is reversible following cessation of the infusion of tirofiban., Tirofiban inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner. | |

| Record name | Tirofiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TIROFIBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

144494-65-5 | |

| Record name | Tirofiban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144494-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tirofiban [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144494655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirofiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirofiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tirofiban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIROFIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX234SI5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIROFIBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tirofiban | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223-225 °C | |

| Record name | TIROFIBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.